Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a prop-2-ynylamino group at the second position and a carboxylate ester group at the third position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions generally include:
Solvent: Acetonitrile or dimethylformamide
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-(prop-2-ynylamino)pyridine-3-carboxylic acid.
Reduction: Formation of piperidine derivatives such as 2-(prop-2-ynylamino)piperidine-3-carboxylate.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl pyridine carboxylates.
Scientific Research Applications
Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(prop-2-ynylamino)pyridine-4-carboxylate
- Methyl 2-(prop-2-ynylamino)pyridine-5-carboxylate
- Methyl 2-(prop-2-ynylamino)pyridine-6-carboxylate
Uniqueness
Methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate is unique due to the specific positioning of the prop-2-ynylamino group and the carboxylate ester group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 2-(prop-2-ynylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h1,4-5,7H,6H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSZOINNCAKTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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